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molecular formula C10H12F2N2O3S B8128678 N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide

N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide

Cat. No. B8128678
M. Wt: 278.28 g/mol
InChI Key: MYAYKQMYYMCEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085517B2

Procedure details

To a suspension of 2,5-difluoro-4-methylbenzoic acid (6.0 g, 3.5 mmol) in 1,2-dichloroethane (100 mL) was added 4-dimethylaminopyridine (10.65 g, 8.7 mmol), 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide:hydrochloride (16.65 g, 8.7 mmol) in 1,2-dichloroethane (60 mL) and N,N-diisopropylethylamine (15 mL, 8.60 mmol) and the mixture stirred at room temperature for 20 minutes. N,N-Dimethylsulfamide (8.64 g, 6.9 mmol) was added to the solution and the mixture heated at 60° C. under nitrogen. After 3 hours the mixture was cooled to room temperature and extracted with dichloromethane (100 mL). The extract was washed successively with 2M hydrochloric acid (2×300 mL), brine (100 mL), dried over magnesium sulfate, filtered and evaporated to afford an oil (8.40 g) which solidified at room temperature. The crude product was purified by silica gel column chromatography eluting with ethyl acetate/heptane 1:4 as eluent to afford the title compound (7.17 g, 79%) as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.65 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
8.64 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.65 g
Type
catalyst
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](O)=[O:5].C(N=C=NCCCN(C)C)C.Cl.C(N(CC)C(C)C)(C)C.[CH3:34][N:35]([CH3:40])[S:36]([NH2:39])(=[O:38])=[O:37]>ClCCCl.CN(C)C1C=CN=CC=1>[CH3:34][N:35]([CH3:40])[S:36]([NH:39][C:4](=[O:5])[C:3]1[CH:7]=[C:8]([F:12])[C:9]([CH3:11])=[CH:10][C:2]=1[F:1])(=[O:38])=[O:37]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)C)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
16.65 g
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
8.64 g
Type
reactant
Smiles
CN(S(=O)(=O)N)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
10.65 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours the mixture was cooled to room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 mL)
WASH
Type
WASH
Details
The extract was washed successively with 2M hydrochloric acid (2×300 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)NC(C1=C(C=C(C(=C1)F)C)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 862.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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